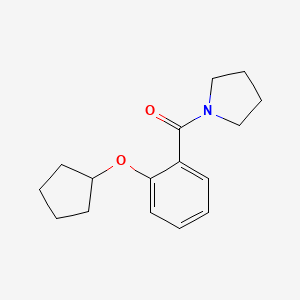
(E)-N-(1-amino-4-methylpentan-2-yl)-2-phenylethenesulfonamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(1-amino-4-methylpentan-2-yl)-2-phenylethenesulfonamide;hydrochloride, commonly known as AM-251, is a selective antagonist of the cannabinoid receptor type 1 (CB1). It is a well-known research tool used to study the endocannabinoid system and its role in various physiological processes.
Mechanism of Action
AM-251 binds to the (E)-N-(1-amino-4-methylpentan-2-yl)-2-phenylethenesulfonamide;hydrochloride receptor and blocks the activation of the receptor by endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in the activity of the endocannabinoid system, which is involved in the regulation of various physiological processes. By blocking (E)-N-(1-amino-4-methylpentan-2-yl)-2-phenylethenesulfonamide;hydrochloride receptor activation, AM-251 can modulate the effects of endocannabinoids and provide insight into the role of the endocannabinoid system in different physiological processes.
Biochemical and Physiological Effects:
AM-251 has been shown to reduce food intake and body weight in animal models of obesity, suggesting a potential therapeutic use for the treatment of obesity. It has also been shown to reduce the rewarding effects of drugs of abuse, indicating a potential use for the treatment of addiction. In addition, AM-251 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Huntington's disease.
Advantages and Limitations for Lab Experiments
One advantage of using AM-251 as a research tool is its high selectivity for (E)-N-(1-amino-4-methylpentan-2-yl)-2-phenylethenesulfonamide;hydrochloride receptors, which allows for the specific targeting of the endocannabinoid system. However, one limitation is that it may not fully replicate the effects of endogenous cannabinoids, as it is a synthetic compound. Another limitation is that it may have off-target effects on other receptors or enzymes, which could complicate the interpretation of experimental results.
Future Directions
Future research on AM-251 could focus on investigating its potential therapeutic use for the treatment of obesity, addiction, and neurodegenerative diseases. Additionally, further studies could explore the effects of AM-251 on the endocannabinoid system in different physiological processes, such as pain, mood, and memory. Moreover, the development of new (E)-N-(1-amino-4-methylpentan-2-yl)-2-phenylethenesulfonamide;hydrochloride receptor antagonists with improved selectivity and pharmacokinetic properties could provide new insights into the endocannabinoid system and its role in health and disease.
Synthesis Methods
AM-251 is synthesized by reacting 2-phenylethylamine with 2-chloroethylsulfonyl chloride to form 2-phenylethylsulfonamide. This compound is then reacted with 1-amino-4-methylpentane to form (E)-N-(1-amino-4-methylpentan-2-yl)-2-phenylethenesulfonamide. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of AM-251.
Scientific Research Applications
AM-251 is a potent and selective antagonist of (E)-N-(1-amino-4-methylpentan-2-yl)-2-phenylethenesulfonamide;hydrochloride receptors, which are primarily found in the brain and central nervous system. It is used as a research tool to study the endocannabinoid system and its role in various physiological processes such as pain, appetite, mood, and memory. AM-251 has been used in preclinical studies to investigate the therapeutic potential of (E)-N-(1-amino-4-methylpentan-2-yl)-2-phenylethenesulfonamide;hydrochloride receptor antagonists for the treatment of obesity, addiction, and neurodegenerative diseases.
properties
IUPAC Name |
(E)-N-(1-amino-4-methylpentan-2-yl)-2-phenylethenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S.ClH/c1-12(2)10-14(11-15)16-19(17,18)9-8-13-6-4-3-5-7-13;/h3-9,12,14,16H,10-11,15H2,1-2H3;1H/b9-8+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRAXXTZWPYGNN-HRNDJLQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)NS(=O)(=O)C=CC1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(CN)NS(=O)(=O)/C=C/C1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-4-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7629370.png)


![(3,3-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7629388.png)


![N-propan-2-yl-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide](/img/structure/B7629417.png)

![4-[[[5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B7629429.png)
![N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide](/img/structure/B7629431.png)
![2-[[1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]acetic acid](/img/structure/B7629434.png)

![3-Azaspiro[5.5]undecan-3-yl(pyridin-2-yl)methanone](/img/structure/B7629450.png)
